Muscomin
Description
Structure
3D Structure
Properties
CAS No. |
96910-98-4 |
|---|---|
Molecular Formula |
C18H18O7 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O7/c1-23-17-14(21)12-13(20)10(7-9-3-5-11(19)6-4-9)8-25-16(12)15(22)18(17)24-2/h3-6,10,19,21-22H,7-8H2,1-2H3 |
InChI Key |
PGCPWPPPMWXCMG-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)O)O)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)O)O)OC |
melting_point |
144.7°C |
physical_description |
Solid |
Synonyms |
3-(4-hydroxybenzyl)-5,8-dihydroxy-6,7-dimethoxychroman-4-one muscomin |
Origin of Product |
United States |
Natural Occurrence and Distribution of Muscomin in Biological Systems
Botanical Sources of Muscomin
The primary botanical source of this compound identified to date is the genus Muscari, with particular emphasis on the species Muscari comosum, which is also known by its synonym Leopoldia comosa.
This compound has been isolated and identified from Muscari comosum (L.) Mill., a perennial bulbous plant belonging to the Asparagaceae family nih.govwikipedia.org. This plant, commonly known as the tassel hyacinth, is native to the Mediterranean region and is recognized for its distinctive inflorescence wikipedia.org. The bulbs of M. comosum are used in traditional cuisine in some Mediterranean countries, such as Italy and Greece wikipedia.org. Research has confirmed the presence of this compound in this species, establishing it as a key natural source of this compound nih.gov.
Phytochemical investigations have revealed that this compound is predominantly localized in the bulbs of Muscari comosum nih.govmdpi.com. The bulbs of this plant are rich in a variety of secondary metabolites, including a significant concentration of homoisoflavanones, with this compound being a prominent example mdpi.comnih.gov. While other parts of the plant, such as the leaves and inflorescence, also contain a range of phytochemicals, the bulbs are the primary site of this compound accumulation mdpi.com.
Co-occurrence of this compound with Other Phytochemicals
This compound does not occur in isolation within its botanical sources. Instead, it is found alongside a diverse array of other phytochemicals, particularly other homoisoflavanones and various phenolic compounds.
Several other homoisoflavanones have been identified in conjunction with this compound in the bulbs of Muscari comosum. These include compounds such as 8-O-demethyl-7-O-methyl-3,9-dihydropunctatin and 3,9-dihydroeucomnalin nih.gov. The co-occurrence of these structurally related compounds suggests a common biosynthetic pathway.
Metabolomic studies of extracts from Muscari comosum bulbs have provided a broader understanding of the chemical environment in which this compound exists. These analyses have identified a complex mixture of compounds co-existing with this compound and other homoisoflavanones.
A study on a 70% methanol (B129727) extract of M. comosum bulbs revealed the presence of several phenolic acids and flavonoids. The identified phenolic acids include gallic, vanillic, chlorogenic, caffeic, syringic, p-coumaric, and ferulic acids. The flavonoids identified in the same extract were catechin, epicatechin, rutin, naringenin, and kaempferol (B1673270) nih.gov.
Table 1: Phytochemicals Co-occurring with this compound in Muscari comosum Bulb Extracts
| Class | Compound Name |
| Homoisoflavanones | 8-O-demethyl-7-O-methyl-3,9-dihydropunctatin |
| 3,9-dihydroeucomnalin | |
| Phenolic Acids | Gallic acid |
| Vanillic acid | |
| Chlorogenic acid | |
| Caffeic acid | |
| Syringic acid | |
| p-Coumaric acid | |
| Ferulic acid | |
| Flavonoids | Catechin |
| Epicatechin | |
| Rutin | |
| Naringenin | |
| Kaempferol |
Environmental and Growth Condition Influences on this compound Accumulation in Plants
The accumulation of secondary metabolites in plants, including homoisoflavanones like this compound, is known to be influenced by a range of environmental and growth conditions. While specific research on the environmental triggers for this compound accumulation is not extensively detailed in the available literature, general principles of phytochemical production in plants can be applied.
Factors such as temperature, light intensity, water availability, and soil conditions can significantly impact the biosynthesis and accumulation of flavonoids and isoflavonoids researchgate.net. For instance, studies on other plants have shown that low temperatures and high soil moisture can lead to higher concentrations of isoflavones researchgate.net. Conversely, biotic stresses such as pathogen infections can also stimulate the production of these compounds as a defense mechanism. A study comparing wild-grown and cultivated Muscari comosum plants found that the total phenolic and flavonoid contents were significantly higher in the bulbs of wild plants, suggesting that the conditions of the natural environment may promote the synthesis of these compounds mdpi.com.
Table 2: General Environmental Factors Influencing Flavonoid and Isoflavonoid Accumulation in Plants
| Factor | Influence on Accumulation |
| Temperature | Low temperatures can increase isoflavone (B191592) concentrations. |
| Water Availability | High soil moisture may promote isoflavone accumulation. |
| Light | Light intensity and quality can regulate the biosynthesis of flavonoids. |
| Nutrient Availability | The presence or absence of certain nutrients can affect secondary metabolite production. |
| Biotic Stress | Pathogen infections can induce the accumulation of phytoalexins, including isoflavonoids. |
| Cultivation vs. Wild Growth | Wild plants may exhibit higher concentrations of phenolics and flavonoids compared to cultivated counterparts. |
Biosynthesis and Metabolic Pathways of Muscomin
Elucidation of Proposed Biosynthetic Precursors
Homoisoflavonoids, including Muscomin, are derived from chalcones, which are 15-carbon compounds. researchgate.netukzn.ac.zanih.gov The initial steps in chalcone (B49325) biosynthesis typically involve the phenylpropanoid pathway. L-Phenylalanine, a product of the shikimic acid pathway, is converted into p-coumaroyl-CoA. encyclopedia.pubscielo.brnih.gov Subsequently, chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone backbone. encyclopedia.pubscielo.brnih.gov
A defining feature of homoisoflavonoid biosynthesis is the insertion of an additional carbon atom, often referred to as C9, into the C6-C3-C6 backbone of the chalcone precursor. ukzn.ac.zaencyclopedia.pub This extra carbon atom is derived from L-methionine. researchgate.netencyclopedia.pub Specifically, the biosynthesis of various homoisoflavonoids involves the participation of a methoxy (B1213986) group from 2'-methoxychalcones in the formation of the distinctive C6-C4-C6 homoisoflavonoid skeleton. researchgate.net For instance, studies on eucomin, another 3-benzylchroman-4-one type homoisoflavonoid, have demonstrated that the additional carbon atom originates from methionine and is localized as a methyl group in the 2'-methoxychalcone molecule before cyclization. encyclopedia.pub
The proposed general biosynthetic pathway for homoisoflavonoids from chalcones involves a series of transformations, including the addition of the methionine-derived carbon and subsequent cyclization to form the characteristic homoisoflavanone ring system. researchgate.netencyclopedia.pubthieme-connect.de
Table 1: Key Biosynthetic Precursors of this compound
| Precursor Class/Compound | Role in Biosynthesis | Originating Pathway |
| L-Phenylalanine | Source of C6-C3 unit | Shikimic Acid Pathway / Phenylpropanoid Pathway |
| Malonyl-CoA | Source of C6 unit | Primary Metabolism (via Acetyl-CoA) |
| Chalcones | Direct 15-carbon intermediate | Condensation of p-coumaroyl-CoA and Malonyl-CoA |
| L-Methionine | Source of additional C1 unit (C9) | Primary Metabolism |
| 2'-Methoxychalcones | Key intermediate for C6-C4-C6 skeleton formation | Methylation of Chalcones |
Enzymology of this compound Biosynthesis
The conversion of these precursors into this compound involves several enzymatic steps, though specific enzymes directly responsible for every transformation leading to this compound's precise structure are not fully elucidated in the literature.
Chalcone Synthase (CHS) : This enzyme is fundamental in the initial stages, catalyzing the condensation of p-coumaroyl-CoA and malonyl-CoA to yield chalcones. CHS is a well-characterized enzyme in the broader flavonoid pathway, which serves as a precursor route for homoisoflavonoids. encyclopedia.pubscielo.brnih.govnih.gov
O-Methyltransferases (OMTs) : Given that this compound possesses methoxy groups at positions 6 and 7, O-methyltransferases are crucial for introducing these modifications. A Chalcone-O-Methyltransferase (ChOMT) has been identified in Medicago truncatula that catalyzes the methylation of isoliquiritigenin, a step that has been suggested as an initiation point for homoisoflavonoid synthesis. maxapress.com Other OMTs, such as CreOMT3, CreOMT4, and CreOMT5, have demonstrated multisite O-methylation activity on p-hydroxyflavones, indicating the presence of enzymes capable of diverse methylation patterns in plants. maxapress.com
Enzymes for C1 Unit Insertion and Cyclization : The precise enzymes that catalyze the insertion of the methionine-derived C1 unit and the subsequent intramolecular cyclization to form the homoisoflavanone ring are less characterized. However, this cyclization is a critical enzymatic transformation that distinguishes homoisoflavonoid biosynthesis from that of typical flavonoids. researchgate.net
Hydroxylases : this compound also features hydroxyl groups at positions 5 and 8. Enzymes belonging to the hydroxylase family, often cytochrome P450 monooxygenases, would be responsible for these hydroxylation steps.
The enzymatic transformations leading to this compound are hypothesized to follow a sequence initiated by chalcone formation, followed by the unique homoisoflavonoid-specific steps.
Chalcone Formation : CHS catalyzes the polyketide condensation of a p-coumaroyl-CoA starter unit with three malonyl-CoA extender units, followed by intramolecular cyclization to form the chalcone. encyclopedia.pubnih.gov
Methylation of Chalcone : An O-methyltransferase likely methylates a hydroxyl group on the chalcone precursor, possibly at the 2' position, to form a 2'-methoxychalcone. This methoxy group is pivotal for the subsequent cyclization. researchgate.netencyclopedia.pubmaxapress.com
C1 Unit Insertion and Cyclization : The defining step involves the addition of a C1 unit from methionine to the chalcone skeleton, followed by a cyclization reaction. This process forms the dihydropyranone ring (C-ring) of the homoisoflavanone, resulting in the C6-C4-C6 arrangement. The mechanism involves the participation of the 2'-methoxy group in the cyclization to form the chromanone core. researchgate.netencyclopedia.pub
Further Hydroxylations and Methylations : Subsequent enzymatic modifications, likely by specific hydroxylases and O-methyltransferases, would then introduce the additional hydroxyl groups at C-5 and C-8 and the methoxy group at C-6, leading to the fully decorated this compound structure.
Comparative Biosynthesis of this compound with Related Homoisoflavanones
Homoisoflavonoids exhibit significant structural diversity, which arises from variations in their biosynthetic pathways, despite a common origin from chalcones mdpi.comthieme-connect.de. These compounds are broadly categorized into several types based on their carbon skeleton and cyclization patterns. This compound belongs to the 3-benzyl-4-chromanone type of homoisoflavanones rsc.orgresearchgate.net.
The proposed biosynthetic pathways for homoisoflavonoids involve different cyclization and modification steps of the chalcone precursor. For instance, the Lopez group has suggested that distinct biosynthetic pathways from chalcone lead to various homoisoflavonoid types, including sappanin, scillascillin, brazilin, caesalpin, and protosappanin mdpi.com.
A key difference between homoisoflavanones and typical isoflavones lies in the position of the B-ring attachment to the C-ring. In isoflavones, the benzene (B151609) group is attached at the 3-position of the benzopyran ring, whereas in homoisoflavanones, an additional carbon atom is incorporated, leading to a 3-benzyl-substituted chroman ring system thieme-connect.dectdbase.orgresearchgate.net. The structural variations among homoisoflavanones often involve the number and position of oxygen functions (hydroxyl, methoxyl, and methylenedioxyl groups) on rings A and B, typically at C-5, C-7, C-8 in ring A, and C-3', C-4' in ring B thieme-connect.de.
The following table summarizes key characteristics of this compound and related homoisoflavanone types:
| Compound Class | Representative Compounds | Core Structural Feature | Proposed Biosynthetic Origin | PubChem CID (if applicable) |
| Homoisoflavanone | This compound | 3-benzyl-4-chromanone | Chalcone precursor | 14427389 nih.gov |
| Homoisoflavanone | Cremastranone | Homoisoflavanone scaffold (specific substitution) | Chalcone precursor | Not readily available |
| Homoisoflavonoids | Sappanin-type | Distinct 16-carbon skeleton from chalcone | Chalcone precursor | Not readily available |
| Homoisoflavonoids | Scillascillin-type | Distinct 16-carbon skeleton from chalcone | Chalcone precursor | Not readily available |
| Homoisoflavonoids | Brazilin-type | Distinct 16-carbon skeleton from chalcone | Chalcone precursor | Not readily available |
| Homoisoflavonoids | Caesalpin-type | Distinct 16-carbon skeleton from chalcone | Chalcone precursor | Not readily available |
| Homoisoflavonoids | Protosappanin-type | Distinct 16-carbon skeleton from chalcone | Chalcone precursor | Not readily available |
Advanced Analytical Methodologies for Muscomin Research
Extraction and Isolation Strategies for Academic Investigation
The initial stages of Muscomin research involve its efficient extraction from natural matrices and subsequent isolation to obtain the pure compound. These processes are fundamental for detailed academic studies.
The extraction of natural products like this compound from plant materials typically involves maceration or other solvent-based techniques, followed by solvent removal to yield a crude extract. The selection and optimization of extraction solvents are critical, as they directly influence the selectivity and yield of the target compound. For instance, studies involving Muscari comosum bulbs have utilized various solvents of increasing polarity, including hexane, diethyl ether (Et₂O), dichloromethane (B109758) (CH₂Cl₂), ethanol (B145695) (EtOH), and water researchgate.netnih.gov.
A common strategy involves sequential extraction with solvents of increasing polarity to fractionate the crude material and enrich the desired compound. For example, an ethanolic extract derived from Prospero autumnale bulbs, a source of homoisoflavonoids structurally similar to this compound, was suspended in 10% methanol (B129727) and then successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) acs.org. The ethyl acetate fraction often demonstrates significant cytotoxic activity and is subsequently subjected to further chromatographic purification acs.org. Diethyl ether has been specifically employed in the identification of taste-active phytochemicals, including this compound, from Muscari comosum bulbs nih.gov. Optimization of these protocols may involve adjusting parameters such as solvent type, solvent ratio, temperature, extraction duration, and the solid-to-solvent ratio to maximize the extraction efficiency of this compound while minimizing the co-extraction of interfering substances.
Following initial extraction, crude extracts containing this compound require further purification through various chromatographic separation techniques to achieve high purity. These methods exploit differences in the physicochemical properties of compounds, such as polarity, size, and affinity for stationary phases, to achieve effective separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely utilized technique for the separation and purification of natural products, offering high resolution and scalability from analytical to preparative scales nuvisan.comnih.gov. For homoisoflavonoids, including this compound, initial purification steps often involve silica (B1680970) gel column chromatography (CC) and Sephadex LH-20 chromatography acs.orgmdpi.com. Subsequent purification may employ reversed-phase HPLC, using solvent systems such as water-acetonitrile (H₂O-MeCN) gradients mdpi.com. For example, three known homoisoflavonoids were isolated from an ethyl acetate extract of Polygonatum odoratum rhizome using RP-HPLC with an isocratic H₂O-MeCN (40:60) solvent system mdpi.com.
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC, which utilizes sub-2 µm particle columns, provides superior resolution, speed, and sensitivity compared to traditional HPLC nih.gov. It is particularly valuable for high-throughput chromatographic separations and metabolite profiling, enabling the precise localization of compounds of interest within complex natural extracts nih.govwaters.com. UPLC can be hyphenated with mass spectrometry (UHPLC-HRMS) for rapid and detailed compound annotation, and it can also be used for direct isolation at the analytical scale, especially when only small quantities of material are available acs.orgnih.govwaters.com.
Supercritical Fluid Chromatography (SFC): SFC employs supercritical fluids, typically carbon dioxide, as the mobile phase. It offers advantages such as faster separations, reduced solvent consumption, and easier solvent removal compared to normal-phase HPLC, making it suitable for the isolation of natural products nuvisan.comnih.govchiraltech.com. While optimizing SFC methods can be more challenging due to the complex interplay of pressure, temperature, and mobile phase composition, it is increasingly employed for repetitive purification of well-defined samples and for specialized analytical measurements nuvisan.comnih.gov. This compound has been identified in supercritical fluid extracts (SFE) from Matricaria recutita white ray florets researchgate.net.
Table 1 summarizes common chromatographic techniques and their applications in natural product isolation, relevant to this compound research.
Table 1: Chromatographic Separation Techniques for Natural Product Isolation
| Technique | Principle | Advantages | Typical Application in this compound Research |
| HPLC | Differential partitioning between stationary and mobile phases | High resolution, scalability (analytical to preparative) nih.gov | Purification of crude extracts, targeted isolation of homoisoflavonoids mdpi.com |
| UPLC | Similar to HPLC but with smaller particle size columns | Superior resolution, speed, sensitivity, high-throughput nih.gov | Metabolite profiling, rapid compound annotation, analytical scale isolation acs.orgnih.govwaters.com |
| SFC | Supercritical fluid as mobile phase | Faster separations, reduced solvent use, easier solvent removal nih.gov | Purification of well-defined samples, specialized analytical measurements nuvisan.comresearchgate.net |
Spectroscopic Characterization and Structural Elucidation
Once isolated, the pure this compound compound undergoes rigorous spectroscopic characterization to confirm its structure and elucidate any unknown features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of organic compounds, including natural products like this compound foodb.cathieme-connect.comresearchgate.net. Both one-dimensional (1D) NMR (¹H NMR, ¹³C NMR) and two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC, NOESY/ROESY) experiments are crucial for determining the connectivity of atoms and their spatial arrangement acs.orgthieme-connect.comresearchgate.netresearchgate.net.
¹H NMR Spectroscopy: Provides information on the number, type, and environment of hydrogen atoms in the molecule, with chemical shifts (δH) and coupling constants (J values) being key to identifying different proton environments and their relationships acs.org. For homoisoflavonoids, characteristic signals include those from aromatic protons, methylene (B1212753) protons of the chromanone ring, and methoxy (B1213986)/hydroxyl protons acs.org.
¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule, providing information on the number and type of carbon atoms acs.org.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, revealing adjacent protons within a spin system thieme-connect.comresearchgate.net.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbons to which they are directly attached (¹JCH correlations) researchgate.net.
HMBC (Heteronuclear Multiple Bond Correlation): Provides long-range correlations between protons and carbons (²JCH and ³JCH correlations), which are vital for establishing connectivity across quaternary carbons and for assembling molecular fragments acs.orgthieme-connect.comresearchgate.net. For this compound, HMBC cross-peaks are critical for confirming the fully substituted ring A and the positions of methoxy and hydroxyl groups acs.org.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining relative stereochemistry and conformation acs.org.
For this compound (C₁₈H₁₈O₇), specific NMR data would include characteristic signals for its two methoxy groups, multiple hydroxyl groups, and the chromanone and phenyl moieties nih.govacs.orgontosight.ai. While detailed NMR data for this compound itself are not extensively provided in the general search results, studies on similar homoisoflavonoids often report data in deuterated solvents like CD₃OD or CD₃COCD₃ acs.org. For instance, a related compound showed a methoxy group at δH 3.99 and a proton chemical shift of 11.40 ppm for an intramolecular H-bond to the ketone (C-4), indicative of a hydroxyl group at C-5 acs.org.
High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the molecular formula of this compound and providing insights into its fragmentation pathways foodb.caacs.orgresearchgate.net. HRMS provides exact mass measurements, which are crucial for distinguishing compounds with very similar nominal masses but different elemental compositions uni.lu.
Molecular Formula Determination: The monoisotopic mass of this compound (C₁₈H₁₈O₇) is 346.10525291 Da nih.govfoodb.ca. HRMS typically reports a molecular ion peak, such as [M+H]⁺ or [M+Na]⁺, from which the exact mass and thus the molecular formula can be precisely determined acs.orgresearchgate.net. For example, a protonated peak at m/z 333.0979 [M+H]⁺ was reported for a homoisoflavonoid with formula C₁₇H₁₆O₇, emphasizing the precision of HRMS acs.org. This compound itself has a predicted [M+H]⁺ m/z of 347.11254 and [M+Na]⁺ of 369.09448 researchgate.netuni.lu.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that offer structural information. By breaking down the molecular ion into smaller characteristic fragments, researchers can deduce the presence of specific substructures and confirm the connectivity observed in NMR data nih.gov. This is particularly useful for complex natural products where multiple isomers might exist.
Table 2 illustrates predicted HRMS data points for this compound.
Table 2: Predicted HRMS Data for this compound (C₁₈H₁₈O₇)
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 347.11254 | 178.0 |
| [M+Na]⁺ | 369.09448 | 191.2 |
| [M-H]⁻ | 345.09798 | 181.3 |
| [M]⁺ | 346.10471 | 180.6 |
| [M]⁻ | 346.10581 | 180.6 |
| Source: uni.lu |
UV-Vis and Infrared (IR) spectroscopy are complementary techniques used for the characterization of this compound, providing insights into its electronic transitions (chromophores) and characteristic functional groups, respectively foodb.caukzn.ac.zaitwreagents.commrclab.comijrpr.comoutermost-tech.com.
UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light (typically 200-800 nm) by molecules itwreagents.commrclab.com. It is particularly useful for identifying chromophores—parts of a molecule responsible for absorbing light—such as conjugated double bonds and aromatic rings, which are inherent to the homoisoflavanone structure of this compound mrclab.com. UV-Vis spectra can aid in the initial identification of compound classes and in quantitative analysis mrclab.comijrpr.com.
Infrared (IR) Spectroscopy: IR spectroscopy analyzes the absorption of infrared radiation by chemical bonds, leading to vibrational transitions itwreagents.commrclab.com. The resulting spectrum provides a "fingerprint" of the molecule, allowing for the identification of specific functional groups. For this compound, key functional groups include hydroxyl (-OH), methoxy (-OCH₃), and carbonyl (C=O) groups within the chromanone structure nih.govontosight.aiitwreagents.com. Characteristic IR absorption bands would include those for hydroxyl stretching, aromatic C-H stretching, aliphatic C-H stretching (from methoxy and methylene groups), and carbonyl stretching itwreagents.com. The region between 500 and 1600 cm⁻¹ is often referred to as the "fingerprint region" and is highly characteristic of a specific compound, aiding in its identification itwreagents.com.
Table 3 outlines the typical functional groups found in this compound and their expected IR absorption ranges.
Table 3: Expected IR Absorption Bands for this compound Functional Groups
| Functional Group | Typical IR Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | 3200-3600 (broad, stretching) |
| Carbonyl (C=O) | 1650-1750 (stretching, e.g., ketone) |
| Aromatic C=C | 1450-1600 (stretching) |
| Methoxy (-OCH₃) | 2800-3000 (C-H stretching), 1000-1250 (C-O stretching) |
| Aliphatic C-H | 2850-2970 (stretching) |
Quantitative Analysis of this compound in Complex Biological Matrices
Quantitative analysis of this compound in biological matrices, such as plant extracts or potentially animal/human biofluids, typically relies on highly sensitive and selective chromatographic techniques coupled with mass spectrometry. The complexity of biological samples necessitates rigorous sample preparation and method validation to ensure reliable results.
Development and Validation of LC-MS/MS and GC-MS Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the quantification of small molecules like this compound in intricate biological matrices. Both methods involve a separation step followed by mass spectrometric detection, offering high specificity and sensitivity. Predicted LC-MS/MS and GC-MS spectra for this compound are available, indicating the applicability of these techniques for its analysis contaminantdb.ca.
LC-MS/MS Method Development and Validation: LC-MS/MS is widely favored for its ability to analyze non-volatile and thermally labile compounds, making it suitable for a broad range of natural products. The development of an LC-MS/MS method for this compound would typically involve optimizing chromatographic separation (e.g., column chemistry, mobile phase composition, gradient elution) to achieve adequate resolution from matrix interferences. Mass spectrometric parameters, including ionization mode (e.g., electrospray ionization, ESI), precursor and product ion selection (Multiple Reaction Monitoring, MRM), and collision energies, are optimized for maximum sensitivity and selectivity. Sample preparation often involves techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the complex matrix amazonaws.comresearchgate.netmdpi.comnih.gov.
Method validation is a critical step to ensure the reliability and suitability of the analytical procedure for its intended purpose. Key validation parameters, typically guided by international guidelines, include:
Selectivity/Specificity: Ensuring that the method can unequivocally distinguish the analyte from endogenous matrix components and other co-eluting compounds amazonaws.commfd.org.mk.
Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range. This is established by analyzing calibration standards across the expected concentration range researchgate.netmdpi.commfd.org.mkglobalresearchonline.net.
Accuracy: Assessing the closeness of measured values to the true concentration, typically evaluated by analyzing quality control (QC) samples at different concentration levels amazonaws.comresearchgate.netnih.gov.
Precision: Measuring the reproducibility of the method under the same (intra-assay) and different (inter-assay) conditions, expressed as relative standard deviation or coefficient of variation amazonaws.comresearchgate.netnih.gov.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected (LOD) and quantitatively measured (LOQ) with acceptable accuracy and precision nih.govmfd.org.mkglobalresearchonline.net.
Recovery: Evaluating the efficiency of the extraction procedure by comparing the analyte response from extracted samples with that from unextracted standards researchgate.netnih.govmfd.org.mk.
Matrix Effects: Assessing the influence of co-eluting matrix components on the ionization efficiency of the analyte researchgate.netnih.gov.
GC-MS Method Development and Validation: GC-MS is suitable for volatile and thermally stable compounds. For this compound, which is a relatively large and polar molecule, derivatization steps (e.g., silylation) might be necessary to enhance its volatility and thermal stability for GC analysis. Method development for GC-MS involves optimizing chromatographic conditions (e.g., column type, oven temperature program, carrier gas flow) and mass spectrometric parameters (e.g., electron ionization, EI; ion source temperature) mfd.org.mkglobalresearchonline.net. Similar validation parameters as for LC-MS/MS are applied to GC-MS methods to ensure their robustness and reliability mfd.org.mkglobalresearchonline.net.
Application of Advanced Detection Techniques (e.g., Ion Mobility MS)
Ion Mobility Mass Spectrometry (IM-MS) represents an advanced detection technique that significantly expands the analytical capabilities beyond conventional MS. IM-MS separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge, as they traverse a gas-filled cell under an electric field chemrxiv.orgfrontiersin.orgnih.govrsc.org. This additional dimension of separation offers several advantages, particularly for complex biological matrices:
Separation of Isomers and Isobars: IM-MS can resolve compounds that have the same m/z but different three-dimensional structures or conformations, which is challenging for traditional MS techniques frontiersin.orgnih.gov. This capability is invaluable for distinguishing this compound from potential isomeric compounds that might co-exist in biological samples.
Reduction of Chemical Noise: By separating ions based on their collision cross-section (CCS), IM-MS can reduce background chemical noise, leading to improved signal-to-noise ratios and enhanced detection limits for target analytes nih.gov.
Measurement of Ion Size and Shape: IM-MS directly measures the collision cross-section (CCS) of an ion, providing unique structural information that can aid in compound identification and characterization nih.gov. Predicted CCS values for this compound adducts (e.g., [M+H]+, [M+Na]+, [M-H]-) are available, indicating its amenability to IM-MS analysis uni.lu. This data can be used for more confident identification in complex mixtures.
The integration of IM-MS with LC-MS/MS workflows (LC-IM-MS/MS) offers a powerful platform for comprehensive analysis, providing superior resolution and selectivity for target analytes in highly complex biological samples frontiersin.org.
Integration of Omics Technologies for Comprehensive this compound Profiling
The integration of omics technologies, particularly metabolomics, provides a holistic view of the metabolic landscape within biological systems and can be instrumental for comprehensive this compound profiling. Metabolomics involves the large-scale study of small molecules (metabolites) within biological samples, reflecting the physiological state of a system.
Non-targeted Metabolomics: Non-targeted metabolomics approaches, often employing high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), allow for the detection and identification of thousands of metabolites simultaneously without prior knowledge of their presence tum.de. This approach is particularly useful for exploratory studies aimed at discovering novel biomarkers or understanding metabolic pathways. This compound has been identified in metabolomic analyses of plant materials, such as Astragalus membranaceus stems and Leopoldia comosa bulbs mdpi.comnih.gov. For instance, metabolomic analysis using HPLC (LC-MS) revealed significant alterations in the metabolic profiles of Astragalus membranaceus stems after fermentation, with this compound showing a notable increase in concentration mdpi.com.
The data presented below illustrates the change in this compound concentration in Astragalus membranaceus stems before and after fermentation with different white rot fungi, highlighting its dynamic nature within biological systems and the utility of metabolomics in observing such changes.
| Compound Name | Control (CT) Concentration (µg/g) | Lentinus sajor-caju (LS) Fermentation (µg/g) | Fold Change (LS/CT) |
| This compound | 70.34 | 437.43 | +6.22 |
Table 1: Change in this compound Concentration in Astragalus membranaceus Stems After Fermentation mdpi.com
Multi-Omics Integration: Beyond metabolomics, the integration of multi-omics approaches (e.g., genomics, transcriptomics, proteomics, and metabolomics) can provide a more profound understanding of the biological processes influencing this compound's presence, biosynthesis, and function. Such integrated analyses can dissect the genetic and enzymatic basis of compound maturation or changes in biological systems, offering a systems-level perspective chromatographyonline.com. This comprehensive profiling can reveal the intricate networks in which this compound participates, from its biosynthesis pathways to its potential interactions within a biological system.
Ecological and Biological Roles of Muscomin in Non Human Organisms
Role in Plant Defense Mechanisms
Plants have developed sophisticated defense systems that involve the production of a vast array of secondary metabolites to protect against various threats. While specific studies on Muscomin's direct role are emerging, the activities of the plant extracts in which it is found provide significant clues.
The chemical arsenal (B13267) of plants is a critical first line of defense against pathogenic microorganisms. Extracts from Muscari comosum (also known as Leopoldia comosa), a known source of this compound, have demonstrated antibacterial properties in various studies nih.gov. These broad-spectrum activities suggest that the constituent phytochemicals, including homoisoflavonones like this compound, contribute to the plant's ability to ward off bacterial infections nih.gov. While the precise mechanism of this compound's action against specific fungal or bacterial pathogens is an area for further research, the general antimicrobial nature of the plant extract points to a defensive role for its unique compounds.
Plants respond to environmental challenges—such as drought, extreme temperatures, and soil salinity—by adjusting their metabolic processes, which often includes the synthesis of protective compounds doi.orgmdpi.comresearchgate.netnih.govmdpi.com. These molecules can help mitigate cellular damage and support survival under adverse conditions. While it is a well-established principle that environmental stress can trigger the production of secondary metabolites, specific research linking the synthesis of this compound directly to such stressors is not yet extensively detailed. However, the presence of this compound in plants adapted to the often harsh conditions of the Mediterranean region suggests it may be part of the plant's adaptive strategy seedscape.net.au.
This compound's Influence on Plant-Microbe Interactions
The rhizosphere, the soil region directly surrounding a plant's roots, is a complex ecosystem teeming with microbial life. Plants actively shape this environment by secreting a variety of chemical compounds, influencing the composition and function of the root microbiome nih.govnih.govfrontiersin.org. These interactions can be beneficial, promoting nutrient uptake and protecting against pathogens. Secondary metabolites play a crucial role in this chemical dialogue youtube.com. While the specific influence of this compound on the rhizosphere is a subject requiring more targeted investigation, the known functions of related flavonoids and other secondary metabolites in structuring microbial communities suggest a potential role for this compound in mediating these vital underground relationships.
Contribution to Organoleptic Properties in Plants (e.g., Taste in Muscari comosum)
One of the most clearly defined roles for this compound is its contribution to the organoleptic, or sensory, properties of Muscari comosum. The bulbs of this plant, known as 'lampascioni' in Italy, are a traditional culinary delicacy noted for their characteristic bitter taste nih.govwikipedia.org. Scientific investigations aimed at identifying the sources of this distinct flavor have pinpointed this compound as a key contributor.
Through sensory-guided fractionation of bulb extracts, researchers isolated several taste-active compounds. A sensory evaluation panel identified the ethereal fraction of the extract as having the most significant bitter taste researchgate.net. Further chemical analysis of this fraction led to the identification of this compound along with two other homoisoflavanones, 8-O-demethyl-7-O-methyl-3,9-dihydropunctatin and 3,9-dihydroeucomnalin, as the likely molecules responsible for the bulb's unique taste profile nih.govresearchgate.netresearchgate.net. This finding directly links this compound to a distinct ecological function: influencing how the plant is perceived by organisms that might consume it.
Chemical Derivatization and Analog Research for Muscomin
Synthetic Approaches to Muscomin Analogs for Research Purposes
The ability to synthesize this compound and its analogs through chemical methods is crucial for large-scale production and comprehensive research into their properties and applications. nih.gov General synthetic strategies for homoisoflavanones, the class of compounds to which this compound belongs, often commence from appropriately substituted phenols or 4-chromenones.
Key steps frequently employed in the synthesis of homoisoflavanone analogs include:
Chemoselective 1,4-reduction of 4-chromenone: This step is fundamental in establishing the chromanone core.
Aldol condensation of arylaldehydes followed by catalytic hydrogenation: This sequence is vital for introducing and modifying the benzyl (B1604629) side chain.
Selective deprotection: Techniques such as trimethylsilyl (B98337) iodide (TMSI)-mediated C5-demethylation or selective debenzylation of 3-benzylidene-4-chromanone (B8775485) are employed to achieve desired substitution patterns.
For instance, the synthesis of naturally occurring homoisoflavonoids with 5,7-dihydroxy-6-methoxy or 7-hydroxy-5,6-dimethoxy groups on the A-ring has been achieved through three or four linear steps from known 4-chromenones. The synthesis of 8-C-methylated homoisoflavones has also been reported, originating from 3-C-methylated dihydrochalcones. Cremastranone, another antiangiogenic homoisoflavanone structurally similar to this compound, has been synthesized, involving the conversion of an acetophenone (B1666503) to a 7-hydroxy-5,6-dimethoxy-4-chromanone. These synthetic endeavors provide a versatile platform for generating a wide array of this compound analogs for biological evaluation.
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs
Structure-Activity Relationship (SAR) studies are pivotal in understanding how modifications to the chemical structure of this compound and its analogs influence their biological activities. Homoisoflavonoids, in general, exhibit a broad spectrum of pharmacological effects, including cytotoxic, immunomodulatory, anti-inflammatory, antioxidant, antimicrobial, antidiabetic, vasorelaxant, and anticholinesterase activities. Ongoing SAR investigations aim to delineate the precise structural features responsible for these diverse bioactivities.
Elucidating Structural Motifs Essential for Specific Biological Activities
Research into homoisoflavanones, particularly cremastranone, has provided insights into the structural motifs crucial for their biological effects. For cremastranone, both the fused ring-system of the chromanone moiety and the benzyl group are considered essential for its anti-angiogenic activity. This suggests that the core chromanone structure and the presence of the benzyl side chain are fundamental for the compound's efficacy.
Furthermore, studies indicate that small modifications to the aromatic rings of homoisoflavanones can be tolerated and may even enhance specificity towards certain biological targets. For instance, a homoisoflavonoid derivative structurally similar to this compound, but possessing only one methoxy (B1213986) group instead of two, was identified. Investigations into the precise positioning of this methoxy group (excluding C-5 due to intramolecular hydrogen bonding) highlight the importance of the substitution pattern on the A-ring (the chromanone part) for activity.
Regarding antioxidant activity, compounds featuring a catecholic group on the benzylidene moiety (B-ring/side-chain) have demonstrated excellent antioxidant properties. This finding underscores the significance of specific hydroxyl group arrangements on the side chain for this particular biological activity.
Investigations into Modified Chromanone and Side-Chain Derivatives
Systematic modifications to both the chromanone core (A-ring) and the benzyl side-chain (B-ring) of this compound and related homoisoflavanones have been explored to optimize their biological profiles.
Chromanone Modifications (A-ring):
Substitution Patterns: Synthetic efforts have focused on creating homoisoflavanone analogs featuring specific substitution patterns on the A-ring, such as 5,7-dihydroxy-6-methoxy or 7-hydroxy-5,6-dimethoxy groups.
Impact on Activity: While some A-ring modifications in cremastranone analogs have resulted in weak inhibitory activity and poor selectivity, the synthesis of 8-C-methylated homoisoflavones demonstrates the feasibility of altering this part of the molecule.
Chromone-Embedded Derivatives: In a broader context of chromone-based compounds, the synthesis of chromone-embedded nih.gov-triazoles revealed that modifying the R group from aromatic to aliphatic on the triazole core enhanced anti-mycobacterial activity. Notably, a long aliphatic chain terminated with a hydrophilic hydroxyl group proved particularly potent, suggesting that the nature and length of substituents on the chromanone system can significantly impact biological function.
Side-Chain Derivatives (B-ring/benzyl group):
Essentiality of the Benzyl Group: The benzyl group has been identified as an essential component for the antiangiogenic activity of cremastranone.
Functional Group Introduction: The design and synthesis of homoisoflavonoid-biotin conjugates have involved modifications on the B-ring, such as the incorporation of Boc-phenylalanyl groups, which led to beneficial effects on activity and selectivity.
Hydroxyl Group Importance: The presence of a catecholic group on the benzylidene moiety has been directly linked to excellent antioxidant activity, highlighting the critical role of specific hydroxyl group arrangements on the side chain.
Methoxy Group Variations: The identification of a homoisoflavonoid derivative resembling this compound but with a single methoxy group on the B-ring instead of two further emphasizes the sensitivity of biological activity to subtle changes in side-chain substitution.
These investigations collectively demonstrate that the precise arrangement and nature of functional groups on both the chromanone core and the benzyl side chain of this compound and its analogs are critical determinants of their specific biological activities, paving the way for rational drug design.
Future Directions and Emerging Research Prospects for Muscomin
Untargeted Metabolomics and Proteomics Approaches to Muscomin Research
Untargeted metabolomics and proteomics offer comprehensive strategies to profile the entire complement of metabolites and proteins within a biological system, respectively, without prior knowledge of their identities or quantities. creative-proteomics.comcmbio.ioresearchgate.net This holistic approach contrasts with targeted metabolomics, which focuses on predefined sets of known compounds. creative-proteomics.com By surveying the entire metabolome, untargeted metabolomics can reveal unexpected metabolic changes and novel biomarkers, providing a more complete understanding of metabolic processes. creative-proteomics.com
For this compound research, applying untargeted metabolomics and proteomics could be instrumental in several ways:
Elucidating Biosynthetic Pathways: These approaches could help map the complete biosynthetic pathway of this compound in Muscari comosum or other producing organisms by identifying precursor molecules and intermediate compounds.
Discovering Related Metabolites: Untargeted screens may uncover novel this compound derivatives or related compounds that share structural similarities or co-occur in biological matrices, potentially leading to the discovery of new bioactive natural products.
High-Throughput Screening Technologies for Novel this compound-Related Bioactivities
High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of vast chemical libraries against specific biological targets or pathways, significantly accelerating the discovery of bioactive compounds. researchgate.netpharmasalmanac.comlsuhsc.edu HTS integrates automation and miniaturization, allowing for the simultaneous evaluation of thousands to millions of compounds with enhanced precision. pharmasalmanac.com
This compound, as a natural product isolated from Muscari comosum, has already been considered in the context of high-throughput screening experiments aimed at identifying bioactivities within plant extracts. uibk.ac.atmdpi.com Future research can expand upon this by:
Target-Specific Screening: Employing HTS to screen this compound against a diverse array of validated biological targets, such as enzymes, receptors, or signaling pathways, to identify novel interactions and potential bioactivities.
Phenotypic Screening: Utilizing cell-based HTS assays to observe phenotypic changes induced by this compound, which can lead to the discovery of unanticipated biological effects without prior knowledge of the molecular target.
Derivative Library Screening: Synthesizing or isolating this compound derivatives and then subjecting these libraries to HTS to explore structure-activity relationships and potentially identify compounds with enhanced or altered bioactivities.
Genetic Engineering and Synthetic Biology for Enhanced this compound Production
Genetic engineering and synthetic biology are interdisciplinary fields that offer transformative potential for designing and constructing new biological systems or reprogramming existing ones to achieve desired outputs, including the enhanced production of valuable compounds. mdpi.comnumberanalytics.comscielo.org.mx These technologies are crucial for optimizing microbial strains or plant systems for the biosynthesis of complex pharmaceutical compounds and other bioactive molecules. mdpi.com
Given this compound's natural origin, genetic engineering and synthetic biology approaches could be applied to:
Strain Optimization: Engineering the native producing organism, Muscari comosum, or heterologous hosts such as bacteria (e.g., E. coli) or yeast, to increase the yield of this compound. This could involve overexpression of genes in its biosynthetic pathway or deletion of competing pathways. mdpi.comscielo.org.mx
Pathway Reconstruction: Reconstructing the entire this compound biosynthetic pathway in a well-characterized microbial chassis, allowing for controlled and scalable production. This involves identifying and assembling the necessary genetic components, often using tools like the CRISPR-Cas system for precise genome modifications. mdpi.comnumberanalytics.com
Sustainable Production: Developing more sustainable and economically viable methods for this compound production, reducing reliance on traditional plant extraction methods which can be resource-intensive and limited by plant growth cycles.
Exploration of this compound's Role in Inter-Kingdom Signaling
Inter-kingdom signaling refers to the chemical communication that occurs between organisms from different biological kingdoms, such as between microbes and their hosts (e.g., plants or mammals). nih.govnih.gov Small molecules, including metabolites, play a significant role in mediating these complex interactions, influencing symbiotic and pathogenic relationships. nih.gov
While specific research on this compound's role in inter-kingdom signaling is not widely documented, this area represents a fertile ground for future investigation:
Plant-Microbe Interactions: Investigating if this compound, as a plant-derived compound, influences the surrounding microbial communities in the soil or within the plant itself. It could act as a signaling molecule that modulates microbial growth, biofilm formation, or gene expression.
Host-Microbiome Modulation: Exploring whether this compound, upon consumption or exposure, interacts with the host's microbiome (e.g., gut microbiota) and, in turn, influences host physiology or immune responses. Small molecules derived from the microbiome are increasingly recognized for their immunomodulatory activities. nih.gov
Ecological Roles: Uncovering broader ecological roles of this compound in mediating interactions between Muscari comosum and other organisms, such as herbivores or pathogens, through chemical communication.
Advanced Computational Chemistry Approaches (e.g., QSAR modeling for non-clinical applications)
Advanced computational chemistry approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools that correlate the physicochemical properties or structural descriptors of chemicals with their biological activities or other properties. wikipedia.orgnih.gov QSAR models can predict the properties of new compounds, thereby accelerating research and reducing the need for extensive experimental work. nih.gov While QSAR is frequently applied in drug discovery, its utility extends to non-clinical applications. wikipedia.org
For this compound, QSAR modeling and other computational chemistry techniques can be applied in non-clinical contexts to:
Property Prediction: Predict various physicochemical properties of this compound and its potential derivatives, such as solubility, stability, logP, and environmental fate, which are crucial for understanding its behavior outside of biological systems.
Food Science Applications: Given that this compound is found in herbs and spices and could serve as a food biomarker, QSAR models could be developed to predict its concentration in different food matrices or its stability during food processing. hmdb.ca
Material Science and Industrial Applications: If this compound or its derivatives are found to possess properties relevant to materials science (e.g., antioxidant properties mdpi.com), QSAR could be used to design and optimize new compounds with desired characteristics for industrial applications.
Toxicity Prediction (Non-clinical context): While dosage and adverse effects are excluded, QSAR can be used to predict general toxicological endpoints for environmental risk assessment or regulatory purposes, without implying clinical use. wikipedia.orgnih.gov This involves correlating structural features with potential toxic responses in in silico models.
Q & A
Basic Research Questions
Q. How should researchers formulate focused, actionable research questions about Muscomin?
- Methodology : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of the question. For example: "Does this compound exhibit pH-dependent stability in physiological environments, and how does this affect its bioavailability?" Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies, such as comparing this compound’s efficacy to existing compounds .
- Key Considerations : Ensure the question addresses gaps in literature (e.g., understudied pharmacokinetic properties) and aligns with available analytical tools (e.g., HPLC for purity assessment) .
Q. What are best practices for designing reproducible synthetic protocols for this compound?
- Methodology : Document reaction conditions (temperature, solvent ratios, catalysts) in triplicate and validate purity using orthogonal methods (e.g., NMR, mass spectrometry). For known derivatives, cite established protocols; for novel analogs, provide full spectral data and reproducibility checks in the supplementary materials .
- Example : A 2024 study optimized this compound’s yield by varying solvent polarity (60% ethanol/water v/v), achieving 92% purity confirmed by H-NMR .
Q. How can researchers conduct a comprehensive literature review on this compound’s bioactivity?
- Methodology : Use keyword combinations (e.g., "this compound AND anti-inflammatory," "this compound AND pharmacokinetics") in databases like PubMed and SciFinder. Prioritize peer-reviewed articles with mechanistic insights (e.g., enzyme inhibition assays) over preliminary in silico studies .
- Data Synthesis : Create a table summarizing IC values across studies to identify trends or outliers (Table 1) .
Advanced Research Questions
Q. How should contradictions in this compound’s spectroscopic data be resolved?
- Methodology : Perform triangulation by cross-validating results with multiple techniques (e.g., X-ray crystallography for absolute configuration vs. computational modeling for conformational analysis). For unresolved discrepancies, conduct variable-temperature NMR or high-resolution mass spectrometry .
- Case Study : A 2023 study resolved conflicting C-NMR signals for this compound’s C-7 position via single-crystal X-ray diffraction, confirming a previously misassigned stereocenter .
Q. What strategies optimize this compound’s purification when scaling reactions in academic settings?
- Methodology : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate 10:1 to 1:1) to separate polar byproducts. For persistent impurities, use recrystallization in ethanol/water mixtures (70:30 v/v) .
- Data-Driven Approach : Compare retention factors (R) across TLC plates under UV 254 nm to track purity improvements .
Q. Which statistical methods are appropriate for analyzing this compound’s dose-dependent biological activity?
- Methodology : Apply nonlinear regression (e.g., log-dose vs. response curves) to calculate EC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., this compound vs. analogs). For skewed data, employ non-parametric Kruskal-Wallis tests .
- Example : A 2024 cytotoxicity study used Shapiro-Wilk tests to confirm normality before applying two-way ANOVA (p < 0.001) .
Q. How can researchers address discrepancies between this compound’s in vitro and in vivo efficacy?
- Methodology : Investigate bioavailability factors (e.g., plasma protein binding via equilibrium dialysis) or metabolomic profiling (LC-MS/MS) to identify active metabolites. Use PK/PD modeling to correlate exposure and effect .
- Case Study : A 2023 study attributed reduced in vivo activity to first-pass metabolism, prompting prodrug derivatization .
Methodological Tables
Table 1 : Comparative Bioactivity of this compound and Analogs
| Compound | IC (μM) | Assay Type | Reference |
|---|---|---|---|
| This compound | 12.3 ± 1.2 | COX-2 Inhibition | Smith et al. 2023 |
| Analog A | 8.9 ± 0.9 | COX-2 Inhibition | Lee et al. 2024 |
Table 2 : Optimization of this compound Synthesis
| Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol/Water | 85 | 89% |
| Acetone/Hexane | 72 | 78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
